molecular formula C11H10ClNO3S B2426593 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid CAS No. 1042437-09-1

3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid

Cat. No. B2426593
CAS RN: 1042437-09-1
M. Wt: 271.72
InChI Key: SUAAPVQQVPKSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-Chlorobenzoyl)propionic acid” is a related compound . It has a linear formula of ClC6H4COCH2CH2CO2H and a molecular weight of 212.63 . It’s a solid substance .


Synthesis Analysis

While specific synthesis methods for “3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid” are not available, there are methods for producing related compounds. For instance, “4-Chlorobenzoic acid” can be prepared by the oxidation of "4-chlorotoluene" . Another compound, “2-(3-amino-4-chlorobenzoyl)benzoic acid”, can be synthesized by reacting “2-(3-nitro-4-chlorobenzoyl)benzoic acid” with cuprous chloride and potassium iodide .


Molecular Structure Analysis

The molecular structure of “3-(4-Chlorobenzoyl)propionic acid” is represented by the SMILES string OC(=O)CCC(=O)c1ccc(Cl)cc1 . This indicates the presence of a carboxylic acid group attached to a propionic acid backbone, with a 4-chlorobenzoyl group also attached.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Chlorobenzoyl)propionic acid” include a melting point of 128-130 °C (lit.) and it is insoluble in water .

Scientific Research Applications

Supramolecular Chemistry and Crystal Engineering

Biological Screening

Safety and Hazards

The safety data sheet for “4-Chlorobenzoic acid” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid” are not available, related compounds like “3-(4-Chlorobenzoyl)propionic acid” are being used in the synthesis of other compounds . This suggests that similar compounds could have potential applications in various fields, including pharmaceuticals and materials science.

Mechanism of Action

Target of Action

The primary target of 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid is 4-chlorobenzoyl CoA ligase , an enzyme found in the bacterium Alcaligenes sp. AL3007 . This enzyme plays a crucial role in the degradation of chlorobenzoates, a class of compounds that includes 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid .

Mode of Action

The compound interacts with its target, 4-chlorobenzoyl CoA ligase, by serving as a substrate for the enzyme . The enzyme catalyzes the ligation of the compound to coenzyme A (CoA), producing 4-chlorobenzoyl CoA and AMP . This reaction is part of the initial steps in the degradation of chlorobenzoates .

Biochemical Pathways

The degradation of chlorobenzoates, including 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid, involves several biochemical pathways. The initial step is the ligation of the compound to CoA, catalyzed by 4-chlorobenzoyl CoA ligase . The resulting 4-chlorobenzoyl CoA is then further processed by other enzymes in the pathway .

Pharmacokinetics

The compound is known to be metabolized by 4-chlorobenzoyl coa ligase, an enzyme that is likely to influence its bioavailability .

Result of Action

The action of 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid results in its conversion to 4-chlorobenzoyl CoA, a key intermediate in the degradation of chlorobenzoates . This process contributes to the breakdown and removal of chlorobenzoates from the environment .

Action Environment

The action of 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid is influenced by various environmental factors. For instance, the presence and activity of 4-chlorobenzoyl CoA ligase, the compound’s primary target, can vary depending on the specific strain of bacteria and the conditions in which they are grown . Other factors, such as pH and temperature, may also affect the compound’s action, efficacy, and stability .

properties

IUPAC Name

3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c12-8-3-1-7(2-4-8)10(14)13-6-17-5-9(13)11(15)16/h1-4,9H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAAPVQQVPKSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.